5-Fluoro-2-methoxypyridine-3-boronic acid
Overview
Description
5-Fluoro-2-methoxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxypyridine-3-boronic acid typically involves the borylation of 5-fluoro-2-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide. The reaction conditions generally involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols, along with suitable solvents and bases, are employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methoxypyridine-3-boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, including potential drug candidates for various diseases. Its boronic acid group allows it to interact with biological targets, such as enzymes and receptors, making it a valuable tool in drug discovery .
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to form stable complexes with other molecules makes it useful in the formulation of these products .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxypyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups. For example, it can inhibit proteases by binding to the active site serine residue, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
- 2-Fluoro-5-methylpyridine-3-boronic acid
- 5-Fluoro-2-methoxypyridine-4-boronic acid
- 5-Fluoro-2-methylpyridine-3-boronic acid
Comparison: 5-Fluoro-2-methoxypyridine-3-boronic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different electronic and steric properties, affecting its suitability for specific applications in synthesis and drug development .
Properties
IUPAC Name |
(5-fluoro-2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPZNHZSIQDSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660297 | |
Record name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-32-0 | |
Record name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methoxypyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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